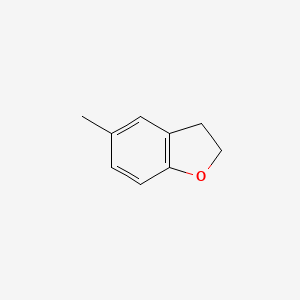

5-Methyl-2,3-dihydrobenzofuran

Übersicht

Beschreibung

5-Methyl-2,3-dihydrobenzofuran is a chemical compound with the molecular formula C9H10O . It is a derivative of 2,3-dihydrobenzofuran, a type of organic compound that consists of a benzene ring fused to a dihydrofuran ring . This compound is found in various natural products and synthetic compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of 2,3-dihydrobenzofurans, including this compound, involves several strategies. These strategies are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis

The molecular structure of this compound comprises a saturated 5-membered oxygen heterocycle fused to a benzene ring with the oxygen atom adjacent to the aromatic system . This structure confers a rigid shape to the molecule, with a well-defined spatial arrangement of substituents .Chemical Reactions Analysis

The chemical reactions involving 2,3-dihydrobenzofurans are diverse. For instance, the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C3 bond, and the alkyl C2–C3 bond are some of the key reactions . Two-component cyclisation approaches and rearrangement reactions are also part of the synthetic approaches to the 2,3-dihydrobenzofuran ring system .Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Potential

5-Methyl-2,3-dihydrobenzofuran derivatives have shown promising anti-inflammatory properties. For instance, a study by Hirose et al. (1976) demonstrated that introducing a methyl group alpha to the acetic acid function in these compounds enhances their anti-inflammatory activity.

Synthesis and Analgesic Properties

Another aspect of these compounds includes their synthesis for potential analgesic applications. Choi et al. (1993) described a method for synthesizing 7-[p-(methylthio)benzoyl]-5-benzofuranacetic acid, which is an analgesic agent. This method involved a Friedel-Crafts reaction of 2,3-dihydrobenzofuran with specific reactants, demonstrating the compound's potential in pain relief applications (Choi et al., 1993).

Anticancer Activity

Pieters et al. (1999) explored the potential anticancer activity of dihydrobenzofuran lignans, including this compound derivatives, finding promising activity against leukemia and breast cancer cell lines. The study highlights the potential of these compounds as antimitotic and potential antitumor agents that inhibit tubulin polymerization (Pieters et al., 1999).

Antiangiogenic Activity

Research by Apers et al. (2002) demonstrated the antiangiogenic activity of synthetic dihydrobenzofuran lignans, including compounds related to this compound. This suggests its potential use in therapies targeting angiogenesis-related diseases, such as certain types of cancer (Apers et al., 2002).

Antimicrobial and Antifungal Activities

Abdel‐Aziz et al. (2009) synthesized novel 3-methylbenzofuran derivatives and evaluated their antimicrobial and antifungal activities. These compounds exhibited significant activity against various fungal and bacterial species, indicating the potential of this compound derivatives in antimicrobial applications (Abdel‐Aziz et al., 2009).

Biocatalytic Applications

Vargas et al. (2019) discussed a biocatalytic strategy for the synthesis of stereochemically rich 2,3-dihydrobenzofurans, highlighting the importance of these compounds in the development of pharmaceuticals and their potential in asymmetric C-C bond transformations (Vargas et al., 2019).

Insecticidal Properties

Chauret et al. (1996) isolated compounds from Piper decurrens, including 2,3-dihydrobenzofurans, and found them to have insecticidal properties. This suggests a potential application of this compound in the development of natural insecticides (Chauret et al., 1996).

Wirkmechanismus

While the specific mechanism of action for 5-Methyl-2,3-dihydrobenzofuran is not explicitly mentioned in the search results, it’s worth noting that 2,3-dihydrobenzofurans have been proposed as advantageous structures used as chemical entresol to design small compound libraries . They have been studied for their binding affinity, molecular dynamics, and ADMET properties .

Safety and Hazards

While specific safety and hazard information for 5-Methyl-2,3-dihydrobenzofuran was not found, it’s important to handle similar compounds with care. For instance, Methyl 2,3-dihydrobenzofuran-5-carboxylate, a related compound, is considered a combustible liquid and vapor. It may cause eye and skin irritation, respiratory and digestive tract irritation, and central nervous system depression .

Zukünftige Richtungen

Benzofuran and its derivatives, including 5-Methyl-2,3-dihydrobenzofuran, have attracted attention due to their wide range of biological activities and potential applications in many aspects . They are considered a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Future research is needed to fully utilize its therapeutic potential for the treatment of microbial diseases .

Eigenschaften

IUPAC Name |

5-methyl-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-2-3-9-8(6-7)4-5-10-9/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHBKXYPKCHVNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347294 | |

| Record name | 5-Methyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76429-68-0 | |

| Record name | 5-Methyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2,3-dihydro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[2-Hydroxy-3-(morpholin-4-ylamino)propoxy]phenyl]acetamide](/img/structure/B2761535.png)

![2-(2-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2761540.png)

![1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2761541.png)

![N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine](/img/structure/B2761542.png)

![2-phenoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2761547.png)

![9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2761553.png)